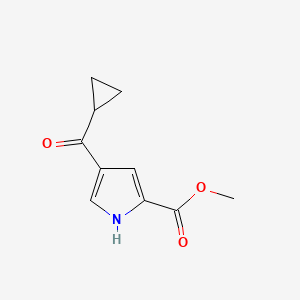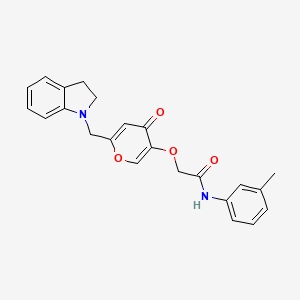![molecular formula C6H12ClN B3015301 Bicyclo[2.2.0]hexan-2-amine;hydrochloride CAS No. 2402839-58-9](/img/structure/B3015301.png)
Bicyclo[2.2.0]hexan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.0]hexan-2-amine;hydrochloride: is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol . It is a bicyclic amine, which means it contains two fused rings. This compound is often used in various scientific research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Bicyclo[2.2.0]hexan-2-amine hydrochloride is a complex compound with a unique structure
Mode of Action
The mode of action of Bicyclo[22It’s worth noting that similar bicyclic structures have been shown to undergo various transformations, including [2+2] cycloaddition . This suggests that Bicyclo[2.2.0]hexan-2-amine hydrochloride may interact with its targets through similar mechanisms, leading to changes in the molecular structure.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22Similar bicyclic structures have been shown to play an increasingly important role in bio-active compounds . They can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Pharmacokinetics
The pharmacokinetics of Bicyclo[22The compound’s molecular weight is 13362 , which may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of Bicyclo[22Similar bicyclic structures have been shown to undergo various transformations, suggesting that bicyclo[220]hexan-2-amine hydrochloride may have similar effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[22It’s worth noting that the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.0]hexan-2-amine;hydrochloride typically involves a series of chemical reactions starting from simpler organic compounds. One common method involves the photocatalytic cycloaddition reaction, which provides access to bicyclo[2.2.0]hexanes with distinct substitution patterns . This method is operationally simple and allows for the preparation of various substituted bicyclo[2.2.0]hexanes.
Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.0]hexan-2-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Bicyclo[2.2.0]hexan-2-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biology, this compound is used in the study of enzyme interactions and protein-ligand binding. Its structural properties allow it to interact with various biological molecules, making it useful in biochemical research .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders .
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in the development of new drugs and agricultural products .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexan-2-amine;hydrochloride: This compound has a similar bicyclic structure but with different ring fusion patterns.
Bicyclo[2.2.1]heptan-2-amine;hydrochloride: Another bicyclic amine with a different ring size and fusion pattern.
Uniqueness: Bicyclo[2.2.0]hexan-2-amine;hydrochloride is unique due to its specific ring fusion pattern and structural properties. This uniqueness makes it valuable in various scientific research applications, as it can provide insights and results that other similar compounds may not .
Properties
IUPAC Name |
bicyclo[2.2.0]hexan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-3-4-1-2-5(4)6;/h4-6H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOHEUADZJNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B3015218.png)


![5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B3015223.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)

![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B3015230.png)




![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)
